2,2,3,3-Tetramethylcyclobutan-1-ol
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Overview
Description
2,2,3,3-Tetramethylcyclobutan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclobutanol derivative characterized by the presence of four methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylcyclobutan-1-ol typically involves the reduction of ketones or aldehydes. One common method includes the reduction of 2,2,3,3-tetramethylcyclobutanone using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, recycling of catalysts and solvents is often implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetramethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,3,3-tetramethylcyclobutanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield 2,2,3,3-tetramethylcyclobutane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 2,2,3,3-Tetramethylcyclobutanone.
Reduction: 2,2,3,3-Tetramethylcyclobutane.
Substitution: 2,2,3,3-Tetramethylcyclobutyl halides.
Scientific Research Applications
2,2,3,3-Tetramethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclobutane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutanol derivatives.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
2,2,3,3-Tetramethylbutane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2,4,4-Tetramethylcyclobutan-1-ol: Another cyclobutanol derivative with different methyl group positions, leading to variations in reactivity and applications.
Uniqueness: 2,2,3,3-Tetramethylcyclobutan-1-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This makes it valuable in specialized applications where rigidity and specific reactivity are required .
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-6(9)8(7,3)4/h6,9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOATXEXBGJDDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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